N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclohexylcyclopropyl group, a dimethylpyrazolyl group, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-13-19(14(2)23-22-13)18-9-6-10-24(18)20(25)21-12-16-11-17(16)15-7-4-3-5-8-15/h15-18H,3-12H2,1-2H3,(H,21,25)(H,22,23)/t16-,17-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHMYPVCVCBMAC-UBFHEZILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCN2C(=O)NCC3CC3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2CCCN2C(=O)NC[C@@H]3C[C@H]3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexylcyclopropyl Intermediate: This step involves the cyclopropanation of a cyclohexene derivative using a suitable carbene precursor, such as diazomethane, under controlled conditions to yield the cyclohexylcyclopropyl intermediate.
Synthesis of the Dimethylpyrazolyl Intermediate: The dimethylpyrazolyl group can be synthesized by reacting 3,5-dimethylpyrazole with an appropriate halogenated precursor in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the cyclohexylcyclopropyl intermediate with the dimethylpyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired pyrrolidine carboxamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis process would be optimized for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazolyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the cyclopropyl and pyrazolyl groups.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Substituted pyrazolyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, offering possibilities for the development of new treatments.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and pyrazolyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other cyclopropyl-containing compounds and pyrazolyl derivatives.
Cyclopropylcarboxamides: These compounds share the cyclopropylcarboxamide moiety and may exhibit similar reactivity and biological activity.
Pyrazolylpyrrolidines: Compounds containing both pyrazolyl and pyrrolidine groups can be compared to understand the influence of these moieties on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
